![molecular formula C14H19Cl2N3OS B5010061 N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5010061.png)
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTU belongs to the group of thiourea derivatives, which have been shown to exhibit a range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its antiviral activity. Studies have shown that this compound has potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. This compound has been shown to inhibit viral replication by targeting specific viral proteins and interfering with their function.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in viral replication. This compound has been shown to target the reverse transcriptase enzyme of HIV, which is essential for viral replication. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antiviral activity, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to modulate the immune system, enhancing the activity of certain immune cells and suppressing the activity of others.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its potent antiviral activity. This compound has been shown to be effective against a range of viruses, making it a valuable tool for studying viral replication and pathogenesis. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of research is the development of new derivatives of this compound with improved antiviral activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new antiviral drugs with novel mechanisms of action. Finally, further studies are needed to determine the potential applications of this compound in other areas of scientific research, such as cancer and inflammation.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 3,4-dichloroaniline with 3-(4-morpholinyl)propylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain this compound in its pure form. This method has been optimized to yield high purity and high yield of this compound.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3OS/c15-12-3-2-11(10-13(12)16)18-14(21)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGANPPDLSDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

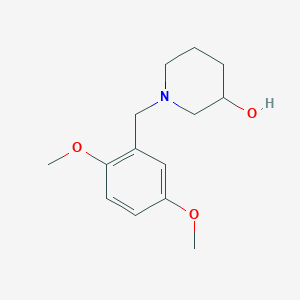
![1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)
![1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B5010000.png)
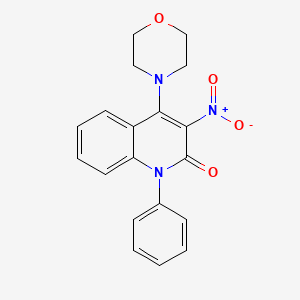
![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
![1-[4-(4-iodophenoxy)butyl]piperidine](/img/structure/B5010015.png)
![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)
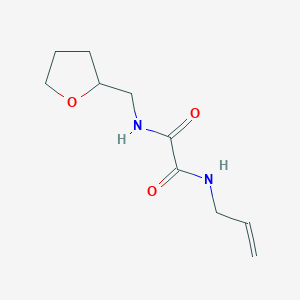
![N-[3-(dimethylamino)propyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5010030.png)
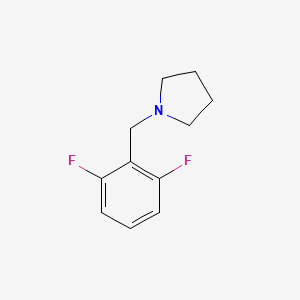
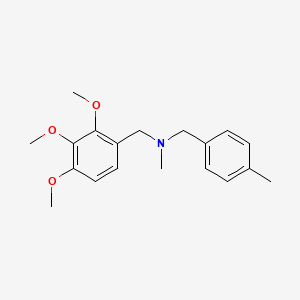
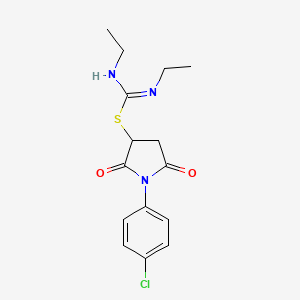
![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![2-{3-[(2-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5010075.png)